molecular formula C10H7N3 B083244 2-Quinoxalineacetonitrile CAS No. 14068-13-4

2-Quinoxalineacetonitrile

Cat. No. B083244
CAS RN: 14068-13-4
M. Wt: 169.18 g/mol
InChI Key: IYSRPUZNTHPOHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, including those related to 2-Quinoxalineacetonitrile, typically involves various strategies, such as condensation reactions, catalyst-free synthesis, and reactions under specific conditions like microwave irradiation. For example, Dhiman et al. (2019) reported a rapid microwave-assisted, catalyst-free, three-component synthesis of various 2-anilinoquinolines from quinoline N-oxides and aryldiazonium salts in acetonitrile, highlighting acetonitrile's role as a nitrogen source and the formation of two new C-N bonds via the formal [3 + 2] cycloaddition reaction (Dhiman, Chandra, Kumar, & Sharma, 2019).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is often elucidated using spectroscopic techniques and computational studies. For instance, Al-Ahmary et al. (2018) synthesized a novel quinoline derivative and characterized its structure using infrared spectra, NMR spectra, and density functional theory (DFT) computations, revealing the compound's stability based on hydrogen bonding and charge transfer interactions (Al-Ahmary, Mekheimer, Al-Enezi, Hamada, & Habeeb, 2018).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, including oxidation and regioselective synthesis, to form new compounds with potential biological activities. Troian-Gautier et al. (2013) described an efficient oxidation reaction of quinoxaline-core-containing compounds using [bis(trifluoroacetoxy)iodo]benzene, converting them into corresponding quinoxalinediones in good yields at room temperature (Troian-Gautier, De Winter, Gerbaux, & Moucheron, 2013).

Scientific Research Applications

  • Pesticidal Activities : Quinoxaline derivatives exhibit significant herbicidal, fungicidal, and insecticidal activities. Certain compounds, like 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile, demonstrate broad-spectrum fungicidal activity against plant pathogens and also possess insecticidal activity. These compounds are being explored for their potential in developing new pesticides (Liu et al., 2020).

  • Synthesis and Catalysis : Research has demonstrated efficient synthesis of biologically active quinoxalines using Ni-nanoparticles as catalysts. This approach offers advantages in terms of reaction time, yield, and recyclability, highlighting the role of quinoxaline in synthetic chemistry (Kumar et al., 2008).

  • Sensors and Detection : Quinoxaline derivatives have been used to develop sensors for metal ions like zinc and cadmium. These compounds show selective fluorescence in the presence of specific ions, making them useful in detecting and monitoring these metals in various environments (Song et al., 2013).

  • Medicinal Applications : Quinoxaline derivatives have a range of pharmacological effects, including antibacterial, antiviral, and antifungal properties. They are being researched for their potential in treating diseases such as AIDS, schizophrenia, and certain cancers (Khatoon & Abdulmalek, 2021).

  • Corrosion Inhibition : Some quinoline derivatives, closely related to quinoxalines, have been identified as effective corrosion inhibitors for metals like mild steel in acidic mediums. Their adsorption on metal surfaces is a key factor in their inhibitory action (Singh et al., 2016).

  • Energy Storage : Quinoxalines have been studied for their electrochemical properties, particularly in the context of energy storage. The coordination of electrolyte constituents to quinoxalines can modulate their electrochemical behavior, indicating potential applications in developing new materials for energy storage (Carino et al., 2015).

Future Directions

Quinoxalines, including 2-Quinoxalineacetonitrile, are subjects of extensive research due to their emergence as important chemical moieties . Future research directions include the development of more efficient synthetic strategies and methodologies for quinoxalines .

properties

IUPAC Name

2-quinoxalin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSRPUZNTHPOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302910
Record name 2-Quinoxalineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Quinoxalineacetonitrile

CAS RN

14068-13-4
Record name 2-Quinoxalineacetonitrile
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Quinoxalineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(quinoxalin-2-yl)acetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
飯島千穂子, 林英作 - YAKUGAKU ZASSHI, 1988 - jstage.jst.go.jp
… IとIIaとの反応 A法)石油ベンジン-CaHa溶出部からa-phenyl-2-quinoxalineacetonitrile"(IIIa)610mg (… 石油ベンジン-CaHg 溶出部 から2-quinoxalineacetonitrile" (IIIb)(昇華性,"H-NMR(in CDCla) …
Number of citations: 3 www.jstage.jst.go.jp
林英作, 鈴木紳一 - YAKUGAKU ZASSHI, 1973 - jstage.jst.go.jp
… When the so—called active methylene compound (VII) was used as the carbanion source, the reaction II with phenylacetonitrile (VIId) gave oc—phenyl-2~quinoxalineacetonitrile (VIII) …
Number of citations: 3 www.jstage.jst.go.jp
林英作, 宮城島利一 - YAKUGAKU ZASSHI, 1967 - jstage.jst.go.jp
Examinations were made on the reaction between 2-(methylsulfonyl) quinoxaline (I) and active methylene compounds, using ethyl cyanoacetate (IIa), ethyl acetoacetate (IIb), ethyl …
Number of citations: 3 www.jstage.jst.go.jp
飯島千穂子 - YAKUGAKU ZASSHI, 1989 - jstage.jst.go.jp
… BenZyl cyanide との反応では a-phenyl-2-quinoxalineacetonitrile (XXVI)(55%)の他に2-benzoylquinOXaline (XXVII)(11%) も捕捉された. XXVII はXXVIが二次的に酸化され更にcyanide ion が…
Number of citations: 2 www.jstage.jst.go.jp

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